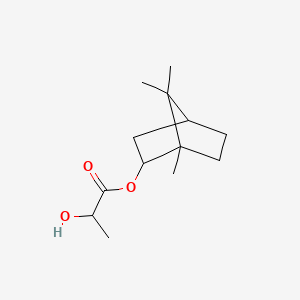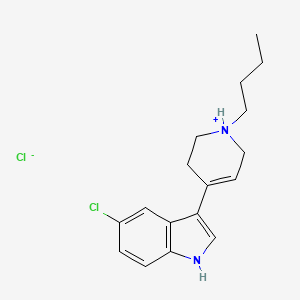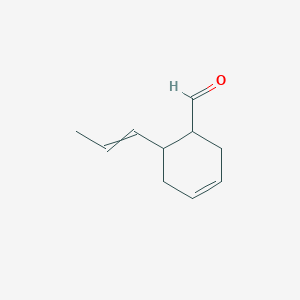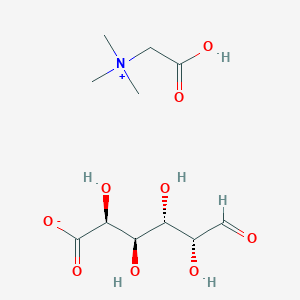
Betaine D-galacturonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of betaine D-galacturonate typically involves the reaction of betaine with D-galacturonic acid under controlled conditions. One common method is to dissolve both compounds in water and allow them to react at a specific pH and temperature. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve the extraction of betaine from natural sources such as sugar beets, followed by its reaction with D-galacturonic acid derived from pectin-rich agricultural residues. Advanced techniques such as accelerated solvent extraction and solid-phase extraction can be used to isolate and purify the compounds before they are combined .
Analyse Des Réactions Chimiques
Types of Reactions: Betaine D-galacturonate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially altering its chemical structure and properties.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of new derivatives of this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Betaine D-galacturonate has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound’s role in cellular osmoregulation and methylation processes makes it valuable for studying cellular functions and metabolic pathways.
Mécanisme D'action
Betaine D-galacturonate exerts its effects through several mechanisms:
Methylation: Betaine acts as a methyl group donor, participating in the methylation of homocysteine to form methionine.
Osmoregulation: Betaine helps maintain cellular hydration and protects cells from osmotic stress by acting as an osmolyte.
Neuroprotection: Betaine modulates the uptake of gamma-aminobutyric acid (GABA) by the GABA transporter, providing neuroprotection against excitotoxicity.
Comparaison Avec Des Composés Similaires
Betaine D-galacturonate can be compared with other similar compounds, such as:
Betaine hydrochloride: A commonly used form of betaine with similar methylation and osmoregulatory properties.
D-galacturonic acid: The precursor of this compound, which plays a key role in pectin catabolism and has various industrial applications.
2-Keto-3-deoxy-galactonate:
Propriétés
Numéro CAS |
93778-40-6 |
|---|---|
Formule moléculaire |
C11H21NO9 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
carboxymethyl(trimethyl)azanium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-6(2,3)4-5(7)8/h1-5,8-11H,(H,12,13);4H2,1-3H3/t2-,3+,4+,5-;/m0./s1 |
Clé InChI |
NTRGSJJAAMSXHU-RMTXHFLUSA-N |
SMILES isomérique |
C[N+](C)(C)CC(=O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES canonique |
C[N+](C)(C)CC(=O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


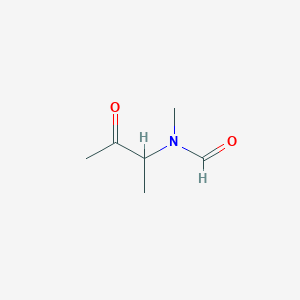
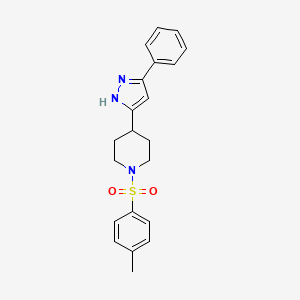
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)

![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
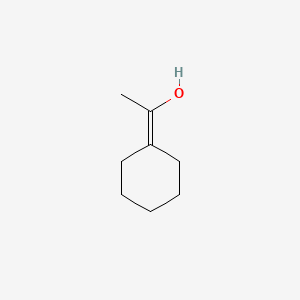
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
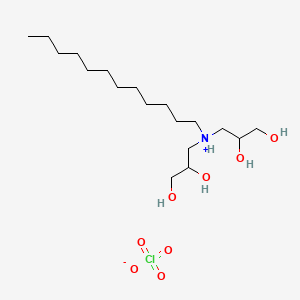
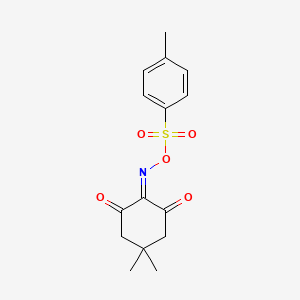
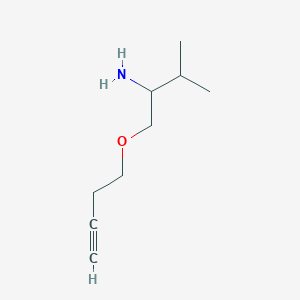
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
